

A Comparative Spectroscopic Analysis of 2-tert-Butylbenzoic Acid and Its Isomers

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Compound of Interest

Compound Name: 2-tert-Butylbenzoic acid

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of **2-tert-Butylbenzoic acid**, 3-tert-Butylbenzoic acid, and 4-tert-Butylbenzoic acid. This document provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of the tert-butyl group on the benzoic acid ring significantly influences the spectroscopic properties of the molecule. Understanding these differences is crucial for the correct identification and characterization of these compounds in various research and development settings. This guide presents a comprehensive comparison of the spectroscopic data for 2-tert-, 3-tert-, and 4-tert-butylbenzoic acid.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three isomers.

Infrared (IR) Spectroscopy

Isomer	O-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	C-H Stretch (Aromatic) (cm ⁻¹)	C-H Stretch (Aliphatic) (cm ⁻¹)
2-tert-Butylbenzoic acid	~2500-3300 (broad)	~1680-1700	~3000-3100	~2850-2970
3-tert-Butylbenzoic acid	~2500-3300 (broad)	~1680-1700	~3000-3100	~2850-2970
4-tert-Butylbenzoic acid	~2500-3300 (broad)[1]	~1685[1]	~3050	~2960

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

Isomer	Chemical Shift (δ) of -COOH (ppm)	Chemical Shift (δ) of Aromatic Protons (ppm)	Chemical Shift (δ) of tert-Butyl Protons (ppm)
2-tert-Butylbenzoic acid	~11-12	~7.2-8.0 (multiplet)	~1.4 (singlet, 9H)
3-tert-Butylbenzoic acid	~11-12	~7.3-8.1 (multiplet)	~1.3 (singlet, 9H)
4-tert-Butylbenzoic acid	~11.7[2]	~7.5 (d, 2H), ~8.0 (d, 2H)	~1.3 (singlet, 9H)[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

Isomer	Chemical Shift (δ) of -COOH (ppm)	Chemical Shift (δ) of Aromatic Carbons (ppm)	Chemical Shift (δ) of tert-Butyl Carbons (ppm)
2-tert-Butylbenzoic acid	~173	~125-145	~31 (CH ₃), ~35 (quaternary C)
3-tert-Butylbenzoic acid	~172	~127-152	~31 (CH ₃), ~35 (quaternary C)
4-tert-Butylbenzoic acid	~172.3	~125.5, 126.6, 130.1, 157.6[3]	~31.1 (CH ₃), ~35.2 (quaternary C)[3]

Mass Spectrometry (MS)

Isomer	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
2-tert-Butylbenzoic acid	178	163 ([M-CH ₃] ⁺), 135 ([M-C(CH ₃) ₃] ⁺)
3-tert-Butylbenzoic acid	178	163 ([M-CH ₃] ⁺), 135 ([M-C(CH ₃) ₃] ⁺)
4-tert-Butylbenzoic acid	178[4]	163 ([M-CH ₃] ⁺)[5], 135 ([M-C(CH ₃) ₃] ⁺)[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder (or clean ATR crystal) prior to running the sample.
 - Perform baseline correction and peak picking to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ^1H and ^{13}C NMR Spectroscopy.

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition (^1H NMR):
 - Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Data Acquisition (^{13}C NMR):

- Acquire the spectrum on the same spectrometer.
- Use a proton-decoupled pulse sequence.
- Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
- Data Processing:
 - Process the raw data by applying a Fourier transform, phasing, and baseline correction.
 - Reference the spectra to the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

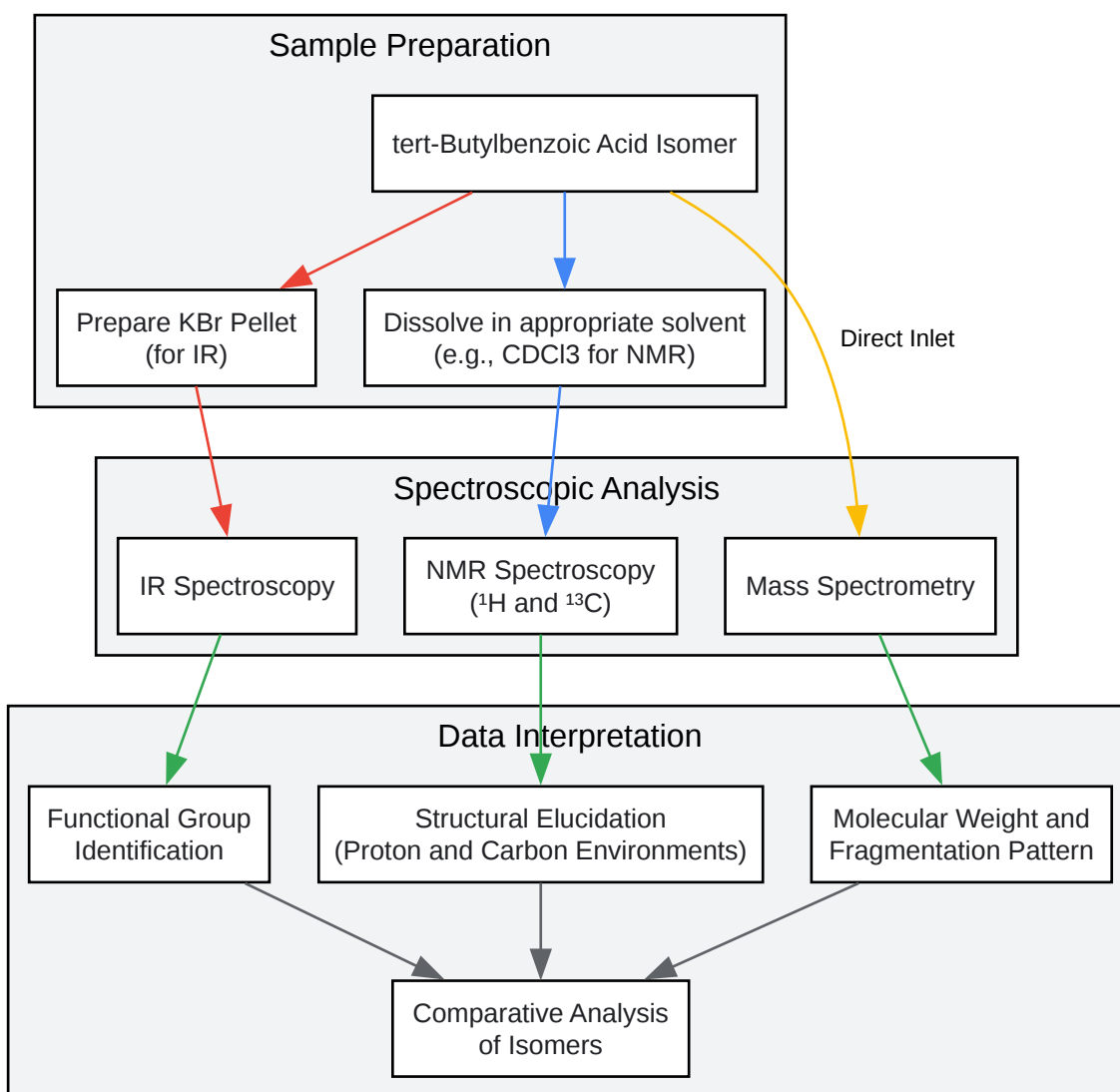
Method: Electron Ionization (EI) Mass Spectrometry.

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
- Ionization:
 - Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis:
 - Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition:
 - Scan a mass range of m/z 40-400.
- Data Analysis:

- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

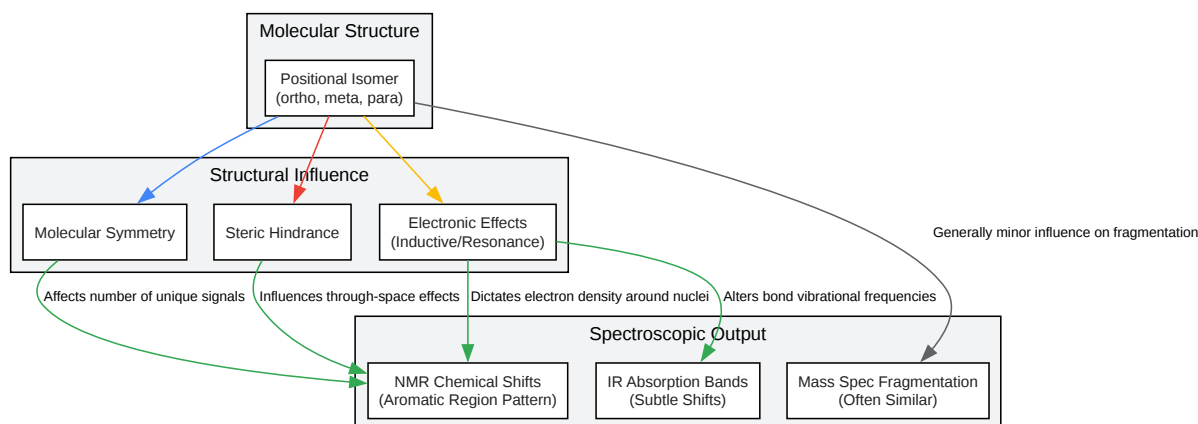
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between isomer structure and spectroscopic output.



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Caption: Workflow for Spectroscopic Analysis of tert-Butylbenzoic Acid Isomers.



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Caption: Influence of Isomer Structure on Spectroscopic Data.

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